
Orantinib
描述
Orantinib is a small molecule tyrosine kinase inhibitor that has been investigated for its potential therapeutic applications in various cancers, including lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer . It functions by inhibiting multiple receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis.
准备方法
Synthetic Routes and Reaction Conditions: Orantinib can be synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route includes the condensation of 3-methyleneoxindole with a substituted pyrrole derivative under specific reaction conditions . The reaction typically requires a base catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Orantinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the oxindole moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced oxindole compounds, and substituted pyrrole derivatives .
科学研究应用
Scientific Research Applications
Orantinib's applications can be categorized into several domains:
Chemistry
This compound serves as a valuable tool for studying receptor tyrosine kinases and their roles in cellular signaling pathways. Its multi-targeted approach allows researchers to explore complex interactions within cancer biology.
Biology
The compound is utilized to investigate the molecular mechanisms underlying cancer progression and metastasis. Studies have shown its effectiveness in inhibiting various cancer cell lines, including those from lung, breast, and liver cancers .
Medicine
This compound has been evaluated in clinical trials for its efficacy in treating various cancers, often in combination with other therapies such as transcatheter arterial chemoembolization (TACE). Notably, it was tested in phase III trials for hepatocellular carcinoma but was eventually terminated due to insufficient efficacy .
Industry
Given its ability to inhibit angiogenesis, this compound is considered a potential candidate for developing anti-cancer drugs. Its unique profile distinguishes it from other similar compounds like Sunitinib and Sorafenib, which also target receptor tyrosine kinases but with different specificity .
Case Studies and Clinical Trials
A significant study involving this compound was a randomized phase III trial assessing its efficacy when combined with conventional TACE for patients with unresectable hepatocellular carcinoma. The study aimed to evaluate overall survival rates but was ultimately terminated due to challenges in demonstrating significant benefits over placebo .
Study Type | Target Condition | Primary Endpoint | Outcome |
---|---|---|---|
Phase III | Hepatocellular Carcinoma | Overall Survival | Terminated due to insufficient efficacy |
Another notable application is in breast cancer treatment, where this compound was evaluated in phase II trials. These studies focused on its ability to inhibit tumor growth and were conducted with promising preliminary results before being halted for further investigation .
作用机制
Orantinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor . These receptors play a critical role in tumor growth and angiogenesis. By blocking these pathways, this compound effectively reduces tumor proliferation and induces apoptosis in cancer cells .
相似化合物的比较
Orantinib is unique due to its multi-targeted approach in inhibiting various tyrosine kinases. Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Toceranib: Approved for treating canine mast cell tumors and acts as a selective inhibitor of receptor tyrosine kinases
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications, highlighting this compound’s unique multi-targeted inhibition profile.
生物活性
Orantinib, also known as (Z)-SU6668, is a potent multi-kinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). This compound has garnered attention for its potential in treating various cancers, particularly hepatocellular carcinoma (HCC) and other solid tumors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound functions as an ATP-competitive inhibitor that selectively targets several receptor tyrosine kinases:
- VEGFR2 (Flk-1/KDR) : IC50 = 2.1 µM
- PDGFRβ : IC50 = 0.008 µM
- FGFR1 : IC50 = 1.2 µM
These targets are crucial in angiogenesis and tumor growth, making this compound a valuable candidate for cancer therapy. The inhibition of these pathways leads to decreased tumor vascularization and growth, resulting in tumor regression in preclinical models .
Case Studies and Trials
-
Phase 3 Study in HCC :
A randomized, double-blind study assessed the efficacy of this compound combined with transcatheter arterial chemoembolization (TACE) in patients with unresectable HCC. The trial included 889 participants who received either this compound or placebo. The results indicated no significant improvement in overall survival between the two groups (median survival: 31.1 months vs. 32.3 months; hazard ratio: 1.090; p=0.435). Adverse events were more frequent in the this compound group, with notable incidences of elevated liver enzymes and hypertension . -
Case Study Example :
In a clinical scenario involving a patient with head and neck adenocarcinoma metastasized to the lungs, RNA-based analysis suggested this compound as a potential treatment option due to dysregulated FGFR expression. The patient stabilized after initiating therapy with this compound alongside other targeted agents .
Safety Profile
This compound's safety profile has been evaluated across various studies:
- Adverse Events :
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Elevated AST | 43 | 36 |
Elevated ALT | 34 | 30 |
Hypertension | 11 | 9 |
Serious Adverse Events | 45 | 30 |
Research Findings
Recent studies have further elucidated the anti-tumor effects of this compound:
- In vitro studies demonstrated that this compound inhibits VEGF-stimulated phosphorylation of Flk-1/KDR and PDGFRβ in human umbilical vein endothelial cells (HUVECs), leading to reduced cell proliferation induced by both VEGF and FGF .
- Animal models have shown that administration of this compound results in significant tumor growth inhibition, with dose-dependent effects observed in xenograft models .
属性
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
Record name | SU6668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。